

# PD-166285: A Technical Guide for Wee1 Kinase Inhibition Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **PD-166285-d4**

Cat. No.: **B564866**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

PD-166285 is a potent, ATP-competitive inhibitor of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.<sup>[1][2]</sup> By inhibiting Wee1, PD-166285 prevents the inhibitory phosphorylation of Cdc2 (CDK1), leading to premature mitotic entry and subsequent cell death, particularly in cancer cells with defective p53.<sup>[1][3][4]</sup> This technical guide provides an in-depth overview of PD-166285 for researchers engaged in Wee1 kinase inhibition studies. It covers the compound's inhibitory activity, relevant signaling pathways, and detailed experimental protocols.

It is important to note that the deuterated form, **PD-166285-d4**, is likely utilized as an internal standard for analytical quantification of PD-166285 in experimental settings, rather than as an active inhibitor itself. This guide will focus on the pharmacologically active compound, PD-166285.

## Data Presentation: Inhibitory Activity of PD-166285

The following tables summarize the quantitative data on the inhibitory potency of PD-166285 against various kinases and its anti-proliferative effects on different cell lines.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM)     |
|---------------|---------------|
| Wee1          | 24[5][6][7]   |
| Myt1          | 72[5][6]      |
| c-Src         | 8.4[2][7][8]  |
| FGFR1         | 39.3[2][7][8] |
| EGFR          | 87.5[2][7][8] |
| PDGFR $\beta$ | 98.3[2][7][8] |
| Chk1          | 3433[5][6]    |
| MAPK          | 5000[2][8]    |
| PKC           | 22700[2][8]   |

Table 2: Cellular Activity and Anti-proliferative Effects

| Cell Line       | Assay Type                                     | IC50 ( $\mu$ M) |
|-----------------|------------------------------------------------|-----------------|
| C6 (rat glioma) | PDGF-stimulated receptor autophosphorylation   | 0.005[5]        |
| MDA-MB-231      | Antiproliferative activity (72 hrs)            | 0.16[5]         |
| HEK-293T        | Antiproliferative activity (72 hrs)            | 0.29[5]         |
| NIH3T3          | Inhibition of proliferation (sulforhodamine B) | 0.35[5]         |
| MM1.S           | Antiproliferative activity (72 hrs)            | 0.52[5]         |

## Signaling Pathways and Experimental Workflows

### Wee1 Kinase Signaling Pathway

Wee1 kinase plays a pivotal role in the G2/M checkpoint by phosphorylating and inactivating the CDK1/Cyclin B complex. This prevents cells from entering mitosis, allowing time for DNA repair.<sup>[3][9]</sup> In cancer cells with a defective G1 checkpoint (often due to p53 mutations), the G2 checkpoint becomes critical for survival, making Wee1 an attractive therapeutic target.<sup>[3]</sup> Inhibition of Wee1 by compounds like PD-166285 abrogates this checkpoint, forcing the cell into premature and often catastrophic mitosis.<sup>[1][4]</sup>



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyrimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD 166285 A cell-permeable, orally bioavailable, ATP-competitive, broad-spectrum tyrosine kinase inhibitor that suppresses angiogenesis both in vitro and in vivo. | 212391-63-4 [sigmaaldrich.com]
- 3. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 4. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 6. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
- 7. [caymanchem.com](http://caymanchem.com) [caymanchem.com]
- 8. In vitro pharmacological characterization of PD 166285, a new nanomolar potent and broadly active protein tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [creative-diagnostics.com](http://creative-diagnostics.com) [creative-diagnostics.com]
- To cite this document: BenchChem. [PD-166285: A Technical Guide for Wee1 Kinase Inhibition Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b564866#pd-166285-d4-for-wee1-kinase-inhibition-studies>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)